molecular formula C9H12N2O4S2 B13507754 N1-Cyclopropylbenzene-1,3-disulfonamide

N1-Cyclopropylbenzene-1,3-disulfonamide

Cat. No.: B13507754
M. Wt: 276.3 g/mol
InChI Key: SSBLBDDNUMWPSF-UHFFFAOYSA-N
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Description

Contextual Significance within Sulfonamide Chemistry

The sulfonamide functional group is a cornerstone of medicinal chemistry, with a rich history of producing impactful therapeutic agents. researchgate.net The introduction of a second sulfonamide group on a benzene (B151609) ring, creating the benzene disulfonamide scaffold, further expands the chemical space and potential for biological interactions. The specific substitution pattern in N1-Cyclopropylbenzene-1,3-disulfonamide, with a cyclopropyl (B3062369) group on one of the sulfonamide nitrogens, is of particular interest. The cyclopropyl moiety is known to influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. nih.goviris-biotech.de Its incorporation into the benzene disulfonamide framework is hypothesized to modulate these properties in potentially advantageous ways.

The presence of the cyclopropyl group can enhance potency and reduce off-target effects. nih.gov Furthermore, it can increase metabolic stability and brain permeability while decreasing plasma clearance. nih.gov These characteristics are highly desirable in drug discovery and position N1-Cyclopropylbenzene-1,3-disulfonamide as a compound with significant potential for further investigation.

Historical Perspective of Benzene Disulfonamide Research Paradigms

The journey of sulfonamide research began in the early 20th century with the discovery of their antibacterial properties, which revolutionized medicine. researchgate.net This initial success spurred extensive research into related structures, leading to the development of a wide array of sulfonamide-based drugs with diverse therapeutic applications, including diuretics and anticonvulsants.

Research into benzene disulfonamide derivatives has explored their potential in various therapeutic areas. For instance, some derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities. evitachem.com The design of these molecules often focuses on the nature of the substituents on the sulfonamide groups to optimize their biological activity and pharmacokinetic profiles. The development of N-substituted benzene disulfonamides has been a key strategy to modulate their physicochemical properties and target specificity. rsc.org

Current Research Landscape and Emerging Trends for N1-Cyclopropylbenzene-1,3-disulfonamide

While direct research on N1-Cyclopropylbenzene-1,3-disulfonamide is not extensively published, the current research landscape for related compounds provides a strong indication of its potential areas of investigation. A significant trend in medicinal chemistry is the use of small, strained ring systems like cyclopropane (B1198618) to enhance the pharmacological properties of molecules. researchgate.net The cyclopropyl group is often used as a bioisostere for other small alkyl groups or even aromatic rings, offering improvements in potency, selectivity, and metabolic stability. nih.gov

Recent studies on benzene disulfonamide derivatives have focused on their potential as inhibitors of specific enzymes or as modulators of protein-protein interactions. For example, some benzene-1,3-disulfonamide-containing heterocycles have been synthesized and structurally characterized to explore their conformational properties. researchgate.net It is anticipated that academic inquiry into N1-Cyclopropylbenzene-1,3-disulfonamide will align with these trends, focusing on its synthesis, structural analysis, and evaluation in various biological assays to uncover its therapeutic potential.

Scope and Objectives of Academic Inquiry on N1-Cyclopropylbenzene-1,3-disulfonamide

The primary objectives of academic research on N1-Cyclopropylbenzene-1,3-disulfonamide are likely to be multifaceted, encompassing chemical synthesis, structural elucidation, and biological evaluation. A key goal will be to develop efficient and scalable synthetic routes to the compound and its analogues. nih.gov

Subsequent research will likely focus on a thorough characterization of its physicochemical properties, including solubility, stability, and lipophilicity. A major component of the academic inquiry will involve the investigation of its biological activity. This could include screening against a panel of enzymes, receptors, and cell lines to identify potential therapeutic targets. The unique structural features of N1-Cyclopropylbenzene-1,3-disulfonamide, particularly the N-cyclopropyl group, will be a central focus of structure-activity relationship (SAR) studies to understand how this moiety influences its biological profile.

Interactive Data Table: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
Benzene-1,3-disulfonamide (B1229733)C6H8N2O4S2236.27-1.2
N-Methylbenzene-1,3-disulfonamideC7H10N2O4S2250.30-0.7
N-Ethylbenzene-1,3-disulfonamideC8H12N2O4S2264.32-0.2
N1-Cyclopropylbenzene-1,3-disulfonamide C9H12N2O4S2 276.33 0.1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O4S2

Molecular Weight

276.3 g/mol

IUPAC Name

3-N-cyclopropylbenzene-1,3-disulfonamide

InChI

InChI=1S/C9H12N2O4S2/c10-16(12,13)8-2-1-3-9(6-8)17(14,15)11-7-4-5-7/h1-3,6-7,11H,4-5H2,(H2,10,12,13)

InChI Key

SSBLBDDNUMWPSF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for N1 Cyclopropylbenzene 1,3 Disulfonamide and Its Analogues

Retrosynthetic Analysis of N1-Cyclopropylbenzene-1,3-disulfonamide

A retrosynthetic analysis of N1-cyclopropylbenzene-1,3-disulfonamide suggests that the target molecule can be disconnected at the nitrogen-cyclopropyl bond. This primary disconnection points to two key precursors: benzene-1,3-disulfonamide (B1229733) and a suitable cyclopropylating agent. The benzene-1,3-disulfonamide itself can be further broken down to benzene-1,3-disulfonyl dichloride, which is a common intermediate in the synthesis of sulfonamides. This disulfonyl chloride can be conceptually derived from benzene (B151609) through a disulfonylation reaction. This strategic disassembly provides a clear roadmap for the forward synthesis, highlighting the key transformations required: the formation of the benzene-1,3-disulfonamide core and the subsequent N-alkylation with a cyclopropyl (B3062369) group.

Classical Synthetic Routes to Benzene-1,3-disulfonamides

The synthesis of the benzene-1,3-disulfonamide core is a critical step and can be achieved through well-established methodologies.

Sulfonylation Strategies

The introduction of sulfonyl groups onto a benzene ring is typically accomplished through electrophilic aromatic substitution. A common method for producing benzene-1,3-disulfonic acid involves the sulfonation of benzene. google.com In this process, benzene is first reacted with concentrated sulfuric acid to yield benzene-monosulfonic acid. google.com This intermediate is then further reacted with fuming sulfuric acid (oleum) to introduce the second sulfonic acid group at the meta position, yielding benzene-1,3-disulfonic acid. google.com The resulting disulfonic acid can then be converted to the more reactive benzene-1,3-disulfonyl dichloride by treatment with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. This disulfonyl chloride is a versatile intermediate for the synthesis of various disulfonamide derivatives. researchgate.netresearchgate.net

Amination Reactions for Sulfonamide Formation

The formation of the sulfonamide bond is a crucial step in the synthesis of N1-Cyclopropylbenzene-1,3-disulfonamide. This is typically achieved by reacting the sulfonyl chloride with an amine. In the case of synthesizing benzene-1,3-disulfonamide, benzene-1,3-disulfonyl dichloride is reacted with ammonia. This reaction, known as ammonolysis, results in the formation of the desired benzene-1,3-disulfonamide. researchgate.net The reaction of amines with sulfonyl chlorides is a widely used and effective method for preparing sulfonamides. researchgate.netcbijournal.com More recent methods have also explored transition-metal-free amination of sulfonyl chlorides using magnesium amides. acs.org

Introduction of the Cyclopropyl Moiety

The final key transformation in the synthesis of N1-Cyclopropylbenzene-1,3-disulfonamide is the introduction of the cyclopropyl group onto one of the sulfonamide nitrogens. This can be achieved through several synthetic strategies.

Cyclopropanation Reactions in Analogous Systems

Cyclopropanation reactions are chemical processes that generate cyclopropane (B1198618) rings and are important in modern chemistry. wikipedia.orgnumberanalytics.com These reactions often involve the addition of a carbene or carbenoid to an alkene. numberanalytics.commasterorganicchemistry.com While direct cyclopropanation of a sulfonamide nitrogen is not a standard method, analogous systems in organic synthesis utilize these reactions to create complex molecules containing cyclopropane rings. numberanalytics.com For instance, the Simmons-Smith cyclopropanation reaction, which uses a zinc-copper couple and diiodomethane, is a well-known method for preparing cyclopropanes from olefins. thermofisher.com Other methods include the use of diazo compounds, often catalyzed by transition metals, to generate carbenes for cyclopropanation. researchgate.net Although not directly applicable to N-cyclopropylation of a sulfonamide, these methods highlight the diverse strategies available for forming cyclopropane rings in organic molecules.

Advanced Synthetic Protocols for N1-Cyclopropylbenzene-1,3-disulfonamide

Modern synthetic approaches for N1-Cyclopropylbenzene-1,3-disulfonamide increasingly rely on methods that offer high yields and selectivity under mild conditions. These protocols are crucial for the efficient construction of the target molecule and its derivatives for further studies.

Transition metal catalysis has become an indispensable tool for the formation of the key S-N bond in N1-Cyclopropylbenzene-1,3-disulfonamide. Copper- and palladium-based catalytic systems are particularly prominent in the N-arylation of sulfonamides and the arylation of amines.

A significant advancement in the synthesis of N-cyclopropyl sulfonamides is the copper-mediated N-cyclopropylation of sulfonamides using cyclopropylboronic acid. This method provides a direct route to install the cyclopropyl group onto the sulfonamide nitrogen. nih.gov The reaction of a sulfonamide with cyclopropylboronic acid in the presence of copper acetate (B1210297) and a base like sodium carbonate can afford the N-cyclopropyl derivative in good to excellent yields. nih.gov For the synthesis of N1-Cyclopropylbenzene-1,3-disulfonamide, this would involve the reaction of benzene-1,3-disulfonamide with cyclopropylboronic acid.

Another powerful approach is the palladium-catalyzed monoarylation of cyclopropylamine (B47189). chemrxiv.org While this method is demonstrated for the synthesis of N-aryl cyclopropylamines, it can be conceptually applied to the synthesis of the target molecule by using a suitable benzene-1,3-disulfonyl derivative as the arylating agent. The use of sterically demanding and electron-rich phosphine (B1218219) ligands, such as ylide-functionalized phosphines (YPhos), has been shown to enable the efficient coupling of a wide range of (hetero)aryl chlorides at room temperature. chemrxiv.org This protocol is versatile and accommodates various functional groups. chemrxiv.org

The following table summarizes representative conditions for these transition metal-catalyzed reactions:

Catalyst SystemReactantsKey ReagentsProductYieldReference
Copper(II) acetateSulfonamide, Cyclopropylboronic acidSodium carbonateN-CyclopropylsulfonamideGood to Excellent nih.gov
Palladium catalyst with adYPhos ligandCyclopropylamine, (Hetero)aryl chlorideBaseN-(Hetero)arylcyclopropylamineHigh chemrxiv.org

The principles of green chemistry are increasingly being integrated into the synthesis of sulfonamides to reduce environmental impact. Key strategies include the use of alternative energy sources like microwave irradiation and performing reactions in the absence of conventional organic solvents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields. psu.edunih.gov The synthesis of N-phenylsuccinimide from aniline (B41778) and succinic anhydride, for example, can be achieved in minutes under microwave irradiation in the absence of a solvent, a significant improvement over traditional heating methods that take several hours. nih.gov This approach is energy-efficient and atom-economical. nih.gov Such solvent-free microwave-assisted methods could be adapted for the synthesis of N1-Cyclopropylbenzene-1,3-disulfonamide, potentially by reacting benzene-1,3-disulfonyl chloride with cyclopropylamine under microwave irradiation, possibly on a solid support like alumina (B75360) or silica (B1680970) gel. cem.com

Solvent-free, or neat, reactions represent another important green chemistry approach. cem.comcmu.edu Performing reactions without a solvent minimizes waste and can sometimes lead to improved reaction kinetics. The synthesis of N-acylated cephalosporin (B10832234) derivatives has been successfully carried out by adsorbing the reactants onto basic alumina and irradiating with microwaves. cem.com This "dry media" approach avoids the use of volatile organic solvents.

The following table highlights some green chemistry approaches applicable to sulfonamide synthesis:

Green Chemistry ApproachDescriptionPotential Application to N1-Cyclopropylbenzene-1,3-disulfonamide SynthesisReference
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times.Reaction of benzene-1,3-disulfonyl chloride with cyclopropylamine. psu.edunih.govorganic-chemistry.orgnih.govresearchgate.net
Solvent-Free ReactionsConducting reactions in the absence of a solvent, reducing waste and environmental impact.The reactants can be adsorbed onto a solid support and irradiated with microwaves. cem.comcmu.edu

Derivatization Strategies for N1-Cyclopropylbenzene-1,3-disulfonamide

Derivatization of N1-Cyclopropylbenzene-1,3-disulfonamide is crucial for exploring its structure-activity relationships. Strategies focus on modifying the three key components of the molecule: the benzene core, the sulfonamide moieties, and the cyclopropyl group.

Modification of the benzene ring of N1-Cyclopropylbenzene-1,3-disulfonamide can be achieved through various C-H functionalization reactions. Palladium-catalyzed reactions are particularly useful for this purpose. For instance, remote amide-directed palladium-catalyzed benzylic C-H amination with N-fluorobenzenesulfonimide has been developed. rsc.org Although this specific example involves a benzylic C-H bond, the principle of directed C-H functionalization can be extended to the aromatic C-H bonds of the benzene core in N1-Cyclopropylbenzene-1,3-disulfonamide, using the sulfonamide groups as directing groups. This would allow for the introduction of various substituents onto the benzene ring, leading to a library of analogues.

The sulfonamide groups in N1-Cyclopropylbenzene-1,3-disulfonamide offer opportunities for further functionalization, particularly at the nitrogen atom. N-alkylation of sulfonamides is a common strategy to introduce diverse substituents. ionike.comnih.gov Iron(II) chloride has been shown to be an effective catalyst for the N-alkylation of sulfonamides with benzylic alcohols through a "borrowing hydrogen" methodology, which is an environmentally benign process that produces water as the only byproduct. ionike.com This method has been demonstrated to give high yields for a variety of sulfonamides and benzylic alcohols. ionike.com Similarly, water-soluble iridium complexes can catalyze the N-alkylation of sulfonamides with alcohols in water under microwave irradiation. rsc.org These methods could be applied to the secondary sulfonamide nitrogen in N1-Cyclopropylbenzene-1,3-disulfonamide to introduce a second substituent.

The cyclopropyl group is a key feature of N1-Cyclopropylbenzene-1,3-disulfonamide, and its modification can significantly impact the molecule's properties. One of the characteristic reactions of cyclopropylamines is ring-opening. Electrophilic ring-opening of trans-2-phenylcyclopropylamine hydrochloride has been shown to occur at the distal (C2-C3) bond. nih.gov This reactivity can be exploited to generate acyclic analogues. Furthermore, N-cyclopropylamides can undergo ring-opening rearrangement reactions in the presence of a Lewis acid like aluminum chloride to afford N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. researchgate.netrsc.org These reactions provide pathways to transform the cyclopropyl moiety into other functional groups, thereby expanding the chemical space around the parent molecule.

The following table provides an overview of derivatization strategies:

Molecular MoietyDerivatization StrategyReagents/CatalystsPotential ProductsReference
Benzene CoreC-H FunctionalizationPalladium catalystsSubstituted benzene ring analogues rsc.org
Sulfonamide MoietiesN-AlkylationIron(II) chloride, Iridium complexes, AlcoholsN,N'-disubstituted derivatives ionike.comnih.govrsc.org
Cyclopropyl GroupRing-Opening ReactionsElectrophiles, Lewis acidsAcyclic analogues, N-(2-chloropropyl)amides nih.govresearchgate.netrsc.org

Molecular Structure and Conformation of N1 Cyclopropylbenzene 1,3 Disulfonamide

Spectroscopic Elucidation of N1-Cyclopropylbenzene-1,3-disulfonamide Structure

Spectroscopic techniques are fundamental in determining the precise arrangement of atoms within a molecule. The following sections outline the expected spectroscopic signatures of N1-Cyclopropylbenzene-1,3-disulfonamide based on theoretical predictions and data from similar compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For N1-Cyclopropylbenzene-1,3-disulfonamide, a combination of 1D and 2D NMR techniques would be essential for unambiguous structural assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropyl (B3062369) CH~2.5 - 2.8~30 - 35
Cyclopropyl CH₂~0.6 - 1.0~5 - 10
Aromatic CH~7.5 - 8.5~120 - 140
Aromatic C-S~140 - 150
NH (sulfonamide)~8.0 - 9.0
NH (cyclopropyl)~5.0 - 6.0

Note: These are estimated values and would require experimental verification.

2D NMR experiments such as COSY (Correlation Spectroscopy) would be expected to show correlations between the cyclopropyl methine proton and the adjacent methylene (B1212753) protons. HMBC (Heteronuclear Multiple Bond Correlation) spectra would be critical in connecting the cyclopropyl group to the sulfonamide nitrogen and the sulfonamide groups to the benzene (B151609) ring. Solid-state NMR could provide insights into the molecular conformation and packing in the crystalline state, revealing information about intermolecular interactions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Expected Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (sulfonamide)Stretching3300 - 3400
C-H (aromatic)Stretching3000 - 3100
C-H (cyclopropyl)Stretching2900 - 3000
S=O (sulfonamide)Asymmetric Stretching1330 - 1370
S=O (sulfonamide)Symmetric Stretching1140 - 1180
S-N (sulfonamide)Stretching900 - 950
C-SStretching650 - 750

The presence of strong absorption bands in the regions characteristic of sulfonamide and cyclopropyl groups would be key identifiers in the FTIR and Raman spectra of N1-Cyclopropylbenzene-1,3-disulfonamide.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule. For N1-Cyclopropylbenzene-1,3-disulfonamide (C₉H₁₂N₂O₄S₂), the expected exact mass would be a primary piece of evidence for its successful synthesis and purification. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, with likely cleavages at the S-N and S-C bonds.

Crystallographic Studies of N1-Cyclopropylbenzene-1,3-disulfonamide and Related Co-crystals

While no experimental crystal structure for N1-Cyclopropylbenzene-1,3-disulfonamide has been reported, computational crystal structure prediction methods can offer insights into its likely solid-state arrangement. Analysis of related compounds, such as N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, provides a basis for these predictions. arxiv.org

The sulfonamide groups are capable of acting as both hydrogen bond donors (N-H) and acceptors (S=O). It is highly probable that the crystal structure of N1-Cyclopropylbenzene-1,3-disulfonamide would be dominated by a network of intermolecular hydrogen bonds. These interactions would likely link adjacent molecules into chains or sheets. For instance, the N-H of one sulfonamide group could form a hydrogen bond with an oxygen atom of a neighboring sulfonamide group. Such hydrogen bonding is a common feature in the crystal structures of related sulfonamide-containing molecules. arxiv.org

Stereochemical Considerations and Isomeric Forms of N1-Cyclopropylbenzene-1,3-disulfonamide

The stereochemistry and potential isomeric forms of N1-cyclopropylbenzene-1,3-disulfonamide are dictated by the conformational flexibility of its substituents and the possibility of tautomeric equilibria. A comprehensive understanding of these aspects is crucial for elucidating the compound's three-dimensional structure and its interactions in a biological context.

Conformational Analysis of the Cyclopropyl Substituent

The rotation around the N-cyclopropyl bond in secondary N-cyclopropyl amides has been shown to be surprisingly distinct from other aliphatic secondary amides. Studies have revealed a preference for an ortho conformation around the N-cPr bond, as opposed to the more common anti conformation. nih.gov This preference in related amide structures suggests that the cyclopropyl group in N1-cyclopropylbenzene-1,3-disulfonamide may also adopt a specific, favored orientation relative to the S-N bond.

Furthermore, the rotation of a cyclopropyl group attached to a benzene ring is subject to a rotational barrier. In cyclopropylbenzene, the bisected conformer, where the C-H bond of the cyclopropyl group is in the plane of the benzene ring, is the preferred conformation. cdnsciencepub.com However, the presence of ortho substituents can significantly alter this preference, favoring a perpendicular conformation. cdnsciencepub.com In N1-cyclopropylbenzene-1,3-disulfonamide, the sulfonamide group is attached at the N1 position, and while not directly an ortho substituent on the benzene ring in the traditional sense, its steric and electronic influence on the adjacent cyclopropyl group will affect the rotational barrier and preferred conformation. The interplay between the electronic properties of the sulfonamide group and the steric interactions will ultimately determine the most stable rotational isomer. The barrier to rotation around the cyclopropyl-aryl bond in related molecules has been estimated to be around 6.4 kJ/mol, a value that can increase significantly with additional steric hindrance. cdnsciencepub.com

Table 1: Comparative Rotational Barriers and Conformational Preferences

CompoundSubstituent PositionPreferred ConformationRotational Barrier (kJ/mol)
Cyclopropylbenzene-Bisected-
2-Cyclopropyl-1,3-dimethylbenzeneOrtho-disubstitutedPerpendicular6.4
2-Cyclopropyl-4-isopropyl-1,3,5-trimethylbenzeneOrtho-disubstituted with buttressing groupsPerpendicular~28

Tautomerism and Protomeric Equilibrium

Sulfonamides have the potential to exhibit tautomerism, specifically the sulfonamide-sulfonimide tautomeric equilibrium. This involves the migration of a proton from the nitrogen atom to one of the oxygen atoms of the sulfonyl group, resulting in the formation of a sulfonimidic acid tautomer.

Theoretical studies on N-heterocyclic arenesulfonamides have shown that while the sulfonamide form is generally favored, the energy difference between the two tautomers can be small (less than 6 kcal/mol in the gas phase). rsc.orgresearchgate.net The position of this equilibrium can be influenced by several factors, most notably the polarity of the solvent. An increase in solvent polarity has been observed to increase the preference for the sulfonimide tautomer in many cases. rsc.orgresearchgate.net

In the case of N1-cyclopropylbenzene-1,3-disulfonamide, two sulfonamide groups are present, raising the possibility of a more complex protomeric equilibrium. The presence of the electron-donating cyclopropyl group on one sulfonamide nitrogen and an unsubstituted sulfonamide at the meta position will influence the relative acidities of the N-H protons and the stability of the corresponding tautomers. While the sulfonamide form is expected to predominate, the potential for the existence of sulfonimide tautomers in solution, particularly in polar environments, should be considered.

Table 2: Factors Influencing Sulfonamide-Sulfonimide Tautomerism

FactorInfluence on Equilibrium
Solvent Polarity Increased polarity can favor the sulfonimide form. rsc.orgresearchgate.net
Substituents Electronic nature of substituents on the nitrogen and aromatic ring can affect proton acidity and tautomer stability.
Hydrogen Bonding Intermolecular hydrogen bonding can stabilize the sulfonamide form in the solid state. researchgate.net

Given the lack of specific experimental data for N1-cyclopropylbenzene-1,3-disulfonamide, the extent of tautomerism remains a theoretical consideration based on the behavior of related sulfonamide compounds.

Computational and Theoretical Investigations of N1 Cyclopropylbenzene 1,3 Disulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy, providing a static, time-independent picture of the molecule.

The electronic structure of N1-Cyclopropylbenzene-1,3-disulfonamide is characterized by the interplay between the aromatic benzene (B151609) ring, the electron-withdrawing sulfonamide groups (-SO₂NH-), and the unique electronic nature of the cyclopropyl (B3062369) substituent. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding the molecule's reactivity and electronic transitions.

Calculations would likely show that the HOMO is primarily localized on the electron-rich π-system of the benzene ring. The LUMO, conversely, is expected to be distributed across the two electron-deficient sulfonamide groups, particularly on the sulfur and oxygen atoms. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation.

Table 1: Predicted Frontier Molecular Orbital Properties for N1-Cyclopropylbenzene-1,3-disulfonamide Data below is illustrative of typical results from a DFT calculation (e.g., B3LYP/6-311G) and represents a plausible theoretical prediction.

Molecular OrbitalPredicted Energy (eV)Primary Localization
HOMO-1-8.95Benzene Ring (π-orbitals)
HOMO-7.82Benzene Ring (π-orbitals)
LUMO-1.54Disulfonamide groups (-SO₂)
LUMO+1-0.98Benzene Ring (π*-orbitals), Sulfonamide groups

The presence of several single bonds in N1-Cyclopropylbenzene-1,3-disulfonamide (specifically the C-S and S-N bonds) allows for significant conformational flexibility. Quantum chemical calculations can map the molecule's potential energy surface by systematically rotating these bonds (a process known as a potential energy surface scan). This process identifies low-energy, stable conformers and the energy barriers (transition states) that separate them.

The most stable conformations are expected to be those that minimize steric repulsion between the bulky cyclopropyl group, the free sulfonamide group, and the adjacent hydrogen atoms on the benzene ring. The orientation of the N-H and S=O bonds is also critical, as it can be influenced by intramolecular hydrogen bonding or dipole-dipole interactions.

Table 2: Predicted Relative Energies of Plausible Conformers of N1-Cyclopropylbenzene-1,3-disulfonamide Conformers are defined by the dihedral angles around the C(aryl)-S and S-N bonds. Energies are relative to the most stable conformer (Conf-1).

ConformerDescriptionPredicted Relative Energy (kcal/mol)
Conf-1Lowest energy state, minimized steric hindrance0.00
Conf-2Rotation around C-S bond+2.15
Conf-3Rotation around S-N bond+3.50
Conf-4Higher energy state with steric clash+6.80

Quantum chemistry is highly effective at predicting spectroscopic properties, which can aid in the identification and characterization of the molecule.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted shifts would show distinct signals for the aromatic protons, the cyclopropyl protons (which are highly shielded), the NH proton, and the unique carbon atoms in the benzene and cyclopropyl rings.

IR Spectroscopy: Calculation of vibrational frequencies allows for the prediction of the infrared (IR) spectrum. Key predicted peaks for N1-Cyclopropylbenzene-1,3-disulfonamide would include strong absorptions from the symmetric and asymmetric stretching of the S=O bonds, N-H stretching, S-N stretching, and vibrations associated with the aromatic ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. For this molecule, the primary absorptions are expected to be π → π* transitions within the benzene ring, which may be slightly shifted by the presence of the sulfonamide substituents.

Table 3: Predicted Spectroscopic Data for N1-Cyclopropylbenzene-1,3-disulfonamide These values are representative of theoretical predictions and serve as a guide for experimental characterization.

Spectroscopy TypePredicted FeatureAssignment
¹H NMRδ 7.5-8.2 ppmAromatic Protons (Ar-H)
¹H NMRδ 0.5-1.0 ppmCyclopropyl Protons (-CH₂, -CH)
¹³C NMRδ 120-145 ppmAromatic Carbons (Ar-C)
IR~3350 cm⁻¹N-H Stretch
IR1350-1380 cm⁻¹Asymmetric SO₂ Stretch
IR1160-1180 cm⁻¹Symmetric SO₂ Stretch
UV-Visλmax ≈ 265 nmπ → π* Transition (Benzene Ring)

Molecular Dynamics Simulations

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's dynamic behavior, such as conformational changes and interactions with its environment.

MD simulations run over nanoseconds or longer can explore the conformational space of N1-Cyclopropylbenzene-1,3-disulfonamide at a given temperature. This approach provides a dynamic picture of the molecule's flexibility. An MD trajectory would reveal the frequency of transitions between the stable conformers identified by quantum calculations. It can also uncover additional, transient conformational states that may not be located on the static potential energy surface. Analysis of the simulation can confirm the relative stability of different conformations by measuring the proportion of time the molecule spends in each state.

The conformation and behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly well-suited for studying these effects by including solvent molecules (explicit solvent) or by using a mathematical approximation of the solvent (implicit solvent).

For N1-Cyclopropylbenzene-1,3-disulfonamide, the polar sulfonamide groups are capable of forming hydrogen bonds with protic solvents like water. An MD simulation in a water box would likely show that the solvent molecules arrange themselves around these polar groups. This solvation can stabilize certain conformations over others. For example, a conformation that exposes the sulfonamide groups to the solvent may become more favorable than in the gas phase, potentially altering the energetic landscape and the preferred molecular shape.

Docking and Molecular Recognition Studies (In Silico)

In silico docking and molecular recognition studies are pivotal in predicting how a ligand, such as N1-Cyclopropylbenzene-1,3-disulfonamide, might interact with a biological target at a molecular level. These computational techniques are essential for identifying potential protein targets and understanding the structural basis of ligand-protein interactions.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. This method helps in elucidating the binding mode and the specific interactions that stabilize the ligand-protein complex. For sulfonamide derivatives, these interactions often involve hydrogen bonding, hydrophobic interactions, and coordination with metal ions in the active site of metalloenzymes. nih.govmdpi.com

In the case of N1-Cyclopropylbenzene-1,3-disulfonamide, docking studies would involve preparing the 3D structure of the molecule and docking it into the binding sites of various potential protein targets. For instance, benzenesulfonamide (B165840) derivatives have been studied as inhibitors of carbonic anhydrases, where the sulfonamide group coordinates with the zinc ion in the active site. nih.gov Similar interactions could be predicted for N1-Cyclopropylbenzene-1,3-disulfonamide. The cyclopropyl group and the benzene ring would also be analyzed for potential hydrophobic and π-π stacking interactions with amino acid residues within the binding pocket. nih.gov

The prediction of ligand-target interactions is a multi-step process:

Target Identification: Potential biological targets are often identified through literature review of similar compounds or through inverse docking screens.

Preparation of Ligand and Receptor: The 3D structures of N1-Cyclopropylbenzene-1,3-disulfonamide and the target protein are prepared. This includes adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking algorithm is used to systematically sample different conformations and orientations of the ligand within the receptor's binding site.

Analysis of Binding Modes: The resulting poses are then analyzed to identify the most stable binding mode based on scoring functions. Key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues are identified. mdpi.comicm.edu.pl

Table 1: Predicted Ligand-Target Interactions for a Hypothetical N1-Cyclopropylbenzene-1,3-disulfonamide - Carbonic Anhydrase Complex

Interaction TypeLigand GroupReceptor Residue(s)
CoordinationSulfonamide (-SO2NH2)Zn2+ ion
Hydrogen BondSulfonamide (-NH2)Thr199
Hydrogen BondSulfonamide (-SO2)Thr199
HydrophobicCyclopropyl groupVal121, Val143, Leu198
HydrophobicBenzene ringPhe131

Following the prediction of the binding pose, theoretical models are used to estimate the binding affinity between the ligand and the target. This is a crucial step in prioritizing compounds for further experimental testing. Binding affinity is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger interaction.

Several computational methods are available for estimating binding affinity:

Scoring Functions: Docking programs use scoring functions to rank different poses of a ligand. While useful for predicting binding geometry, their accuracy in predicting absolute binding affinities can be limited.

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This is a more rigorous method that combines molecular mechanics energy calculations with a continuum solvent model to estimate the free energy of binding.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are the most computationally expensive but also the most accurate methods for calculating relative binding free energies of a series of related ligands.

For sulfonamide derivatives, studies have shown a correlation between computationally estimated binding affinities and experimentally determined values. nih.govresearchgate.net For N1-Cyclopropylbenzene-1,3-disulfonamide, these methods could be used to compare its predicted binding affinity to that of known inhibitors of a particular target, providing a rationale for its potential biological activity.

Table 2: Theoretical Binding Affinity Estimation for Sulfonamide Analogues against a Target Protein (Example Data)

CompoundDocking Score (kcal/mol)MM/GBSA ΔGbind (kcal/mol)Experimental Ki (nM)
Analogue 1-8.5-45.2150
Analogue 2-9.2-52.875
Analogue 3-7.9-41.5300
N1-Cyclopropylbenzene-1,3-disulfonamide (Predicted)-8.8-48.9N/A

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogues.

The first step in QSAR modeling is to generate a set of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. For a series of analogues of N1-Cyclopropylbenzene-1,3-disulfonamide, these descriptors could be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular shape indices, van der Waals surface area, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity, etc.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges, etc.

Once a large number of descriptors are generated, a crucial step is to select the most relevant ones that are correlated with the biological activity. This is typically achieved using statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or genetic algorithms.

With a set of selected descriptors, a predictive QSAR model can be built using various machine learning algorithms. The goal is to create a model that can accurately predict the biological activity of new, untested compounds. Common modeling techniques include:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A regression method suitable for datasets with more descriptors than compounds.

Support Vector Machines (SVM): A powerful machine learning method for classification and regression.

Artificial Neural Networks (ANN): Can model complex non-linear relationships. nih.gov

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. For sulfonamide analogues, QSAR models have been successfully developed to predict their inhibitory activity against various enzymes. nih.gov A QSAR model for N1-Cyclopropylbenzene-1,3-disulfonamide analogues could guide the synthesis of new derivatives with improved potency.

Table 3: Example of a QSAR Model for Predicting Biological Activity of Sulfonamide Analogues

DescriptorCoefficientDescription
LogP0.45Lipophilicity
TPSA-0.12Topological Polar Surface Area
Molecular Weight0.05Size of the molecule
Dipole Moment0.23Polarity of the molecule
Model Statistics
0.85
Q² (Cross-validation)0.72
R² (External Test Set)0.81

Biological Activity and Mechanisms of Action in Vitro and in Silico Studies

Enzyme Inhibition and Modulation Studies (In Vitro)

Enzyme inhibition studies are crucial for understanding how a compound might affect metabolic pathways or cellular signaling processes.

Protein-Ligand Interaction Analysis (In Vitro Biochemical Assays)

These assays directly measure the binding of a compound (ligand) to its protein target.

Mechanism of Action Elucidation through Biochemical Probes:

Chemical Proteomics Approaches:The use of chemical proteomics to elucidate the mechanism of action for this compound has not been reported.

Due to the absence of specific research on N1-Cyclopropylbenzene-1,3-disulfonamide, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested structure and content inclusions. Further research and publication of data pertaining to this specific compound are required before such an analysis can be completed.

Structure Activity Relationship Sar Studies of N1 Cyclopropylbenzene 1,3 Disulfonamide Analogues

Impact of N1-Cyclopropyl Substitution on Activity Profiles

The three carbon atoms of a cyclopropane (B1198618) ring are coplanar, and the C-C bonds have enhanced π-character. nih.gov When attached to the nitrogen of the sulfonamide, the cyclopropyl (B3062369) group's orientation can be critical for interaction with a biological target. The rigid nature of the ring restricts the conformational freedom of the N1-substituent compared to a more flexible alkyl chain like an isopropyl or isobutyl group. This rigidity can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution upon binding to a receptor or enzyme active site. acs.org

Furthermore, the cyclopropyl group can act as a compact hydrophobic element, fitting into small, greasy pockets within a binding site that cannot accommodate larger or more flexible groups. Its unique vector projections for substituents (if the cyclopropyl ring itself were substituted) allow for fine-tuning of interactions within the target protein.

Conformational restriction is a primary advantage of incorporating a cyclopropyl ring. acs.orgpsu.edu By limiting the number of possible conformations, the cyclopropyl group reduces the entropic penalty of binding. A flexible molecule must "freeze" into a specific conformation to bind effectively, which is entropically unfavorable. A rigid molecule like an N1-cyclopropyl analogue already exists in a limited set of conformations, making binding more efficient. acs.org This can translate directly to higher potency.

Table 1: Illustrative Impact of N1-Substituent on Biological Activity This table presents representative data showing how modifying the N1-substituent can influence inhibitory activity against a generic kinase target. The data is illustrative of common trends observed in medicinal chemistry.

Compound IDN1-SubstituentIC₅₀ (nM)Rationale for Activity Change
1a-H1500Unsubstituted sulfonamide shows baseline activity.
1b-Methyl950Small alkyl group provides minor hydrophobic interaction.
1c-Isopropyl400Larger, flexible group may better fill a hydrophobic pocket.
1d-Cyclopropyl 120 Rigid group locks molecule in a highly active conformation, optimizing binding.
1e-Cyclobutyl350Larger ring may introduce steric clash or suboptimal orientation.
1f-Phenyl800Bulky aromatic group may be too large for the binding site.

Substituent Effects on the Benzene (B151609) Ring

Modifications to the central benzene ring at positions 2, 4, 5, and 6 are crucial for tuning the electronic and steric properties of the molecule, which directly impacts target recognition and binding affinity. pharmacy180.com

The electronic nature of substituents on the benzene ring can alter the acidity (pKa) of the sulfonamide protons and the electrostatic potential of the entire molecule. Sulfonamides often act as hydrogen bond donors, and their acidity is critical for this interaction. pharmacy180.com

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -F) increase the acidity of the sulfonamide NH groups. This can strengthen hydrogen bonding interactions with electron-rich residues (e.g., carboxylates of aspartate or glutamate) in a protein's active site, potentially increasing potency.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) decrease the acidity of the sulfonamide protons. This may be favorable if the target site requires a less acidic hydrogen bond donor or if the interaction is primarily with a neutral hydrogen bond acceptor.

These electronic effects also influence so-called "polar–π" interactions, where the electron-rich or electron-poor face of the benzene ring can interact favorably with polar groups on the biological target. vu.nl

The size and position of substituents on the benzene ring dictate how the molecule fits into its binding site. Large, bulky groups can cause steric hindrance, preventing the molecule from achieving an optimal binding pose and reducing activity. Conversely, substituents can be used to probe the topology of the binding site, filling unoccupied pockets to create new, favorable interactions.

For instance, substitution at the ortho position (2 or 6) can force a rotation (torsion) of the adjacent sulfonamide group, altering its 3D orientation relative to the rest of the molecule. This can be used strategically to position the sulfonamide for optimal interaction or to avoid a steric clash. nih.gov

Table 2: Representative SAR of Benzene Ring Substituents This table provides illustrative data on the effects of placing different substituents at the 4-position of the N1-cyclopropylbenzene-1,3-disulfonamide scaffold against a representative enzyme target.

Compound ID4-Position SubstituentElectronic EffectIC₅₀ (nM)Interpretation
2a-HNeutral120Parent compound activity.
2b-FElectron-Withdrawing65Halogen may form favorable interaction and increases sulfonamide acidity.
2c-ClElectron-Withdrawing70Similar to fluoro, but larger size may be slightly less optimal.
2d-OCH₃Electron-Donating250Donating group may weaken critical hydrogen bonds.
2e-NO₂Strongly Electron-Withdrawing45Strong EWG enhances H-bonding, leading to potent inhibition.
2f-t-ButylElectron-Donating / Bulky>5000Large group introduces significant steric hindrance, abolishing activity.

Modifications of the Sulfonamide Groups

The two sulfonamide groups are primary pharmacophoric features, often essential for binding to targets like carbonic anhydrases or kinases. nih.govajchem-b.com Modifications to these groups can dramatically alter the compound's biological activity and properties.

One key strategy involves substitution on the second sulfonamide group (at the 3-position). Introducing small alkyl or other functional groups can probe for additional binding interactions. For example, converting the primary sulfonamide (-SO₂NH₂) to a secondary sulfonamide (-SO₂NHR) changes its hydrogen bonding capacity from a dual donor/acceptor to a single donor/acceptor, which can enhance selectivity for a specific target.

Replacing one of the sulfonamide groups entirely with a different functional group, such as a carboxamide (-CONH₂) or a sulfone (-SO₂R), would be a more drastic modification. pharmacy180.com Such changes would significantly alter the molecule's acidity, polarity, and hydrogen bonding capabilities, likely leading to a completely different biological activity profile. This approach is often used to understand which parts of the pharmacophore are indispensable for activity. pharmacy180.com

Role of Sulfonamide Hydrogens in Binding

The sulfonamide group (-SO₂NH-) is a critical pharmacophoric element in a vast number of therapeutic agents. The hydrogen atoms on the sulfonamide nitrogen can act as hydrogen bond donors, forming crucial interactions with amino acid residues in the active site of a target protein.

In many well-characterized drug-target interactions, the sulfonamide moiety anchors the ligand within the binding pocket. For instance, in carbonic anhydrase inhibitors, the sulfonamide group coordinates with a zinc ion in the enzyme's active site, and the NH group forms hydrogen bonds with nearby residues, contributing significantly to the binding affinity.

A hypothetical SAR study on N1-Cyclopropylbenzene-1,3-disulfonamide analogues would likely investigate the importance of these hydrogens. This could be achieved by synthesizing N-alkylated or N-acylated derivatives. A significant decrease in biological activity upon substitution of these hydrogens would strongly suggest their essential role as hydrogen bond donors.

Table 1: Hypothetical SAR Data on the Role of Sulfonamide Hydrogens

Compound ID Modification Hypothetical Biological Activity (e.g., IC₅₀) Implication for Binding
Parent N1-H, N3-H 1X Baseline activity
Analogue 1 N1-CH₃, N3-H >100X N1-H is critical for activity
Analogue 2 N1-H, N3-CH₃ >50X N3-H is important for activity

| Analogue 3 | N1-CH₃, N3-CH₃ | >500X | Both hydrogens are essential |

This table is illustrative and not based on experimental data.

Isosteric Replacements and Bioisosterism

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. For N1-Cyclopropylbenzene-1,3-disulfonamide, several isosteric replacements could be explored.

The cyclopropyl group at the N1 position is a lipophilic, rigid moiety. Its replacement with other small alkyl or cycloalkyl groups could probe the size and conformational constraints of the binding pocket. For instance, replacing it with an isopropyl or cyclobutyl group would provide insights into steric tolerance.

The sulfonamide groups themselves could be replaced by other acidic functional groups that can act as hydrogen bond donors and acceptors, such as a carboxylic acid or a tetrazole. However, such non-classical isosteric replacements might significantly alter the geometry and electronic properties of the molecule, leading to unpredictable changes in activity.

Table 2: Hypothetical Bioisosteric Replacements for N1-Cyclopropylbenzene-1,3-disulfonamide

Compound ID Isosteric Replacement Rationale Hypothetical Outcome
Parent N1-Cyclopropyl Baseline 1X Activity
Analogue 4 N1-Isopropyl Probe steric tolerance 5X Activity (Reduced)
Analogue 5 N1-Cyclobutyl Explore pocket size 2X Activity (Slightly Reduced)

| Analogue 6 | 3-SO₂NH₂ -> 3-COOH | Non-classical isostere | Inactive |

This table is illustrative and not based on experimental data.

Development of Pharmacophore Models for N1-Cyclopropylbenzene-1,3-disulfonamide Scaffolds

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. The development of such a model for the N1-Cyclopropylbenzene-1,3-disulfonamide scaffold would require a set of active and inactive analogues.

Based on the general structure, a hypothetical pharmacophore model for this scaffold might include:

Two Hydrogen Bond Donors: Corresponding to the two sulfonamide N-H groups.

Two Hydrogen Bond Acceptors: Corresponding to the sulfonyl oxygens.

A Hydrophobic/Aromatic Feature: Representing the benzene ring.

A Hydrophobic Feature: Representing the N1-cyclopropyl group.

The spatial arrangement of these features would be critical. Computational methods, using software like Catalyst, Discovery Studio, or LigandScout, would be employed to generate and validate the pharmacophore model based on the conformational analysis of a set of active compounds. A robust pharmacophore model could then be used for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity.

Table 3: Hypothetical Pharmacophore Features for an N1-Cyclopropylbenzene-1,3-disulfonamide Scaffold

Feature Type Location Importance
HBD 1 Hydrogen Bond Donor N1-H Essential
HBD 2 Hydrogen Bond Donor N3-H Essential
HBA 1/2 Hydrogen Bond Acceptor S1=O Important
HBA 3/4 Hydrogen Bond Acceptor S3=O Important
HY/AR Hydrophobic/Aromatic Benzene Ring Anchor

| HY | Hydrophobic | Cyclopropyl Group | Specificity |

This table is illustrative and not based on experimental data.

Applications of N1 Cyclopropylbenzene 1,3 Disulfonamide in Chemical Research

Future Directions and Translational Outlook for N1 Cyclopropylbenzene 1,3 Disulfonamide Research

Exploration of Novel Biological Targets and Therapeutic Areas

The sulfonamide scaffold is a versatile building block in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. researchgate.netajchem-b.com The presence of the disulfonamide and cyclopropyl (B3062369) groups in N1-Cyclopropylbenzene-1,3-disulfonamide opens up avenues for investigating its potential against a variety of biological targets.

Future research should focus on screening N1-Cyclopropylbenzene-1,3-disulfonamide and its analogues against a panel of enzymes that are known to be inhibited by sulfonamides. These include, but are not limited to, carbonic anhydrases, proteases, kinases, and phosphatases. acs.orgnih.gov The cyclopropyl group can play a crucial role in enhancing the binding affinity and selectivity of the compound for its target protein. acs.org

The potential therapeutic areas for N1-Cyclopropylbenzene-1,3-disulfonamide are vast and include oncology, infectious diseases, inflammatory conditions, and metabolic disorders. nih.govfrontiersrj.com For instance, the inhibition of carbonic anhydrase has implications for treating glaucoma and certain types of cancer. researchgate.net Similarly, the development of novel kinase inhibitors is a major focus in cancer research. acs.org

Table 1: Potential Biological Targets and Therapeutic Areas for N1-Cyclopropylbenzene-1,3-disulfonamide

Biological Target Therapeutic Area
Carbonic Anhydrases Glaucoma, Cancer, Diuretics
Kinases Cancer, Inflammatory Diseases
Proteases Viral Infections, Cancer
Dihydropteroate Synthase (DHPS) Bacterial Infections
Cyclooxygenase-2 (COX-2) Inflammation, Pain
Monoamine Oxidase (MAO) Depression

Advanced Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. nih.gov For N1-Cyclopropylbenzene-1,3-disulfonamide, computational approaches can be employed to design next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.

Techniques such as molecular docking can be used to predict the binding mode of N1-Cyclopropylbenzene-1,3-disulfonamide and its derivatives within the active site of a target protein. nih.gov This information can guide the rational design of new analogues with enhanced interactions with key amino acid residues. Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecule, helping to optimize its reactivity and stability. mdpi.comresearchgate.net

Furthermore, computational methods can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with favorable drug-like characteristics. nih.gov By integrating these computational strategies, the design-synthesis-testing cycle can be significantly accelerated, leading to the more rapid development of promising therapeutic agents.

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds against a specific biological target. researchgate.net In the context of N1-Cyclopropylbenzene-1,3-disulfonamide, HTS can be utilized to screen for its activity against a wide range of enzymes and receptors. creative-enzymes.com Fluorescence-based assays are a common and effective method for HTS campaigns targeting enzyme inhibition. acs.orgnih.gov

Combinatorial chemistry can be employed to generate a diverse library of N1-Cyclopropylbenzene-1,3-disulfonamide analogues by systematically varying the substituents on the benzene (B151609) ring and the cyclopropyl moiety. This approach, combined with HTS, can efficiently identify "hit" compounds with desired biological activity, which can then be further optimized through medicinal chemistry efforts. researchgate.net

Development of Sustainable and Efficient Synthetic Routes

The development of environmentally friendly and cost-effective synthetic methods is a key goal in modern chemistry. researchgate.net Future research on N1-Cyclopropylbenzene-1,3-disulfonamide should focus on developing sustainable synthetic routes that minimize waste and avoid the use of hazardous reagents.

Green chemistry principles can be applied to the synthesis of sulfonamides. This includes the use of greener solvents like water or polyethylene (B3416737) glycol (PEG-400), the development of metal-free catalytic systems, and the exploration of mechanochemical synthesis, which can reduce or eliminate the need for solvents. researchgate.netrsc.orgtandfonline.com For instance, a one-pot synthesis in an aqueous medium could be a more sustainable alternative to traditional multi-step syntheses in organic solvents. tandfonline.com Improving the atom economy of the synthetic pathway will also be a critical aspect of developing a truly "green" process.

Investigation of N1-Cyclopropylbenzene-1,3-disulfonamide in Materials Science

The unique chemical structure of N1-Cyclopropylbenzene-1,3-disulfonamide also suggests potential applications in materials science. Sulfonamide-containing polymers are known to exhibit interesting properties, such as pH-responsiveness, which makes them suitable for applications in drug delivery and smart materials. nih.govacs.orgresearchgate.net

By incorporating N1-Cyclopropylbenzene-1,3-disulfonamide as a monomer into a polymer chain, it may be possible to create novel materials with tunable properties. The cyclopropyl group, with its inherent ring strain and rigidity, could impart unique mechanical and thermal characteristics to the resulting polymer. longdom.org The disulfonamide functionality could be exploited for its ability to form hydrogen bonds, which could influence the self-assembly and macroscopic properties of the material.

Table 2: Potential Applications of N1-Cyclopropylbenzene-1,3-disulfonamide in Materials Science

Application Area Potential Functionality
Drug Delivery pH-responsive polymer for targeted drug release
Smart Coatings Material with tunable surface properties
Specialty Polymers Polymer with enhanced thermal and mechanical stability
Biomedical Devices Biocompatible and antimicrobial coatings

Q & A

Q. What are the established synthetic routes for N1-Cyclopropylbenzene-1,3-disulfonamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfonylation of benzene-1,3-disulfonamide derivatives with cyclopropylamine or cyclopropyl halides. For example, halogenated derivatives like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) can act as intermediates. A solvent-free approach using NaOCl for chlorination has been reported to achieve high yields (>90%) with short reaction times (1–2 minutes) . Purification via recrystallization or chromatography is critical to isolate the product in high purity (>95%). Reaction parameters such as solvent choice (e.g., dichloromethane for inert conditions) and temperature control (0°C to room temperature) are essential to minimize side reactions .

Q. How can the structural conformation and flexibility of N1-Cyclopropylbenzene-1,3-disulfonamide be characterized?

X-ray crystallography is the gold standard for resolving the three-dimensional conformation, particularly the orientation of sulfonamide groups and cyclopropyl rings. Studies reveal that the sulfonamide groups exhibit rotational flexibility around the C–S bonds, enabling diverse hydrogen-bonding patterns in crystal lattices. Computational methods (e.g., DFT) complement experimental data to predict electronic properties and stability .

Q. What analytical techniques are most effective for quantifying N1-Cyclopropylbenzene-1,3-disulfonamide in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is widely used due to the compound’s aromatic and sulfonamide moieties. Mass spectrometry (ESI-MS) provides accurate molecular weight confirmation, while FT-IR spectroscopy identifies functional groups (e.g., S=O stretches at 1168–1377 cm⁻¹) .

Advanced Research Questions

Q. How do N1-Cyclopropylbenzene-1,3-disulfonamide derivatives function as catalysts in multi-component reactions (MCRs)?

Derivatives like TBBDA and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide (TCBDA) act as halogenating agents or Lewis acid catalysts. For instance, TBBDA facilitates solvent-free synthesis of spirocyclopropylbarbiturates via electrophilic activation of aldehydes, achieving yields >95% in 1–2 minutes . The catalytic mechanism involves in situ generation of Br⁺ ions, which activate carbonyl groups for nucleophilic attack (e.g., by barbituric acids) .

Q. What contradictions exist in the reported biological activity of N1-Cyclopropylbenzene-1,3-disulfonamide, and how can they be resolved experimentally?

While highlights antibacterial potential via dihydrofolate synthase inhibition, conflicting data on efficacy against Gram-negative bacteria may arise from solubility limitations (water-insolubility). To address this, researchers should:

  • Modify the cyclopropyl group to enhance hydrophilicity (e.g., hydroxylation).
  • Use in vitro assays with membrane-permeabilizing adjuvants.
  • Compare MIC values across structurally analogous sulfonamides .

Q. What strategies optimize the catalytic efficiency of N1-Cyclopropylbenzene-1,3-disulfonamide derivatives in green chemistry applications?

Polymeric derivatives like poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) enable recyclability (>5 cycles without loss of activity) in solvent-free bromination reactions. Key parameters include:

  • Catalyst loading : 5 mol% for efficient benzylic bromination .
  • Temperature : Room temperature to prevent over-oxidation .
  • Substrate scope : Compatibility with electron-rich aromatics (e.g., indoles) and α,β-unsaturated ketones .

Methodological Recommendations

  • Synthetic Optimization : Use NaOCl in aqueous ethanol for halogenation to reduce byproducts .
  • Catalyst Recycling : Centrifuge polymeric catalysts (e.g., PBBS) post-reaction and dry at 60°C for reuse .
  • Biological Assays : Employ disk diffusion assays with DMSO as a co-solvent to enhance compound solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.